

Alvelestat: A Comparative Analysis of its Selectivity for Neutrophil Elastase

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Compound of Interest

Compound Name: Alvelestat

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This guide provides an objective comparison of **Alvelestat**'s (also known as AZD9668) performance against other neutrophil elastase inhibitors, supported by experimental data.

Alvelestat is an oral, reversible, and highly selective inhibitor of human neutrophil elastase (NE), an enzyme implicated in the pathology of various inflammatory lung diseases such as Alpha-1 Antitrypsin Deficiency (AATD), chronic obstructive pulmonary disease (COPD), and cystic fibrosis.[1][2][3] Unopposed NE activity leads to the degradation of lung tissue, making selective inhibition a key therapeutic strategy.[4][5]

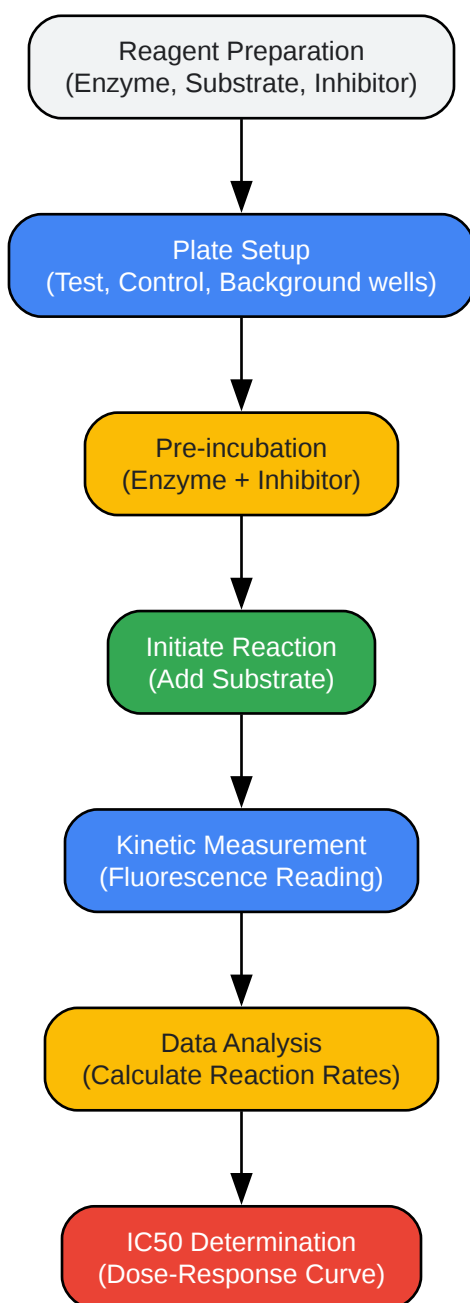
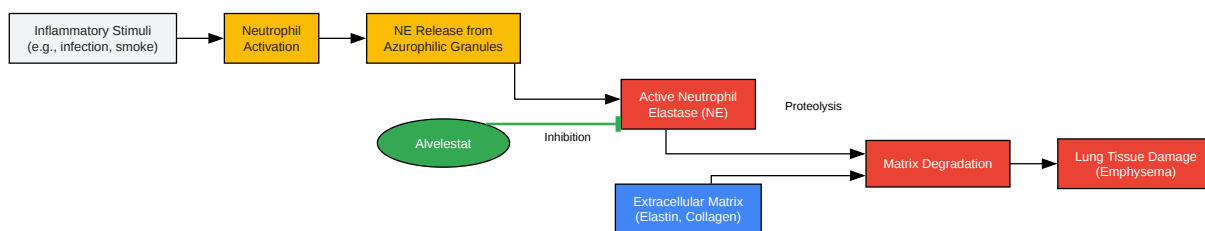
Comparative Selectivity and Potency

Alvelestat demonstrates high potency and selectivity for neutrophil elastase. Its inhibitory activity, as measured by IC₅₀ and K_i values, is compared with other known NE inhibitors in the table below. The data indicates that **Alvelestat** is a potent inhibitor, with reported IC₅₀ values around 12 nM and K_i values of approximately 9.4 nM.[2][3][6][7] Critically, it is reported to be at least 600-fold more selective for neutrophil elastase over other related serine proteases.[2][3][6]

Inhibitor	Target	IC50	Ki	Selectivity Profile
Alvelestat (AZD9668)	Human Neutrophil Elastase (HNE)	12 nM[3][6]	9.4 nM[3][7]	>600-fold selective over other serine proteases.[3][6]
Sivelestat	HNE	44 nM[1][8]	200 nM[1][8]	No inhibition of trypsin, thrombin, plasmin, kallikrein, chymotrypsin, and cathepsin G at 100 µM.
GW-311616	HNE	22 nM[1][8]	0.31 nM[1][8]	Selective HNE inhibitor.
BAY-85-8501	HNE	65 pM[8]	-	Selective, reversible, and potent HNE inhibitor.
BAY-678	HNE	20 nM[1][8]	-	Selective and cell-permeable HNE inhibitor.
ZD-0892	HNE	-	6.7 nM[1]	Ki for porcine pancreatic elastase is 200 nM.[1]
DMP-777	HNE	-	-	Described as a potent and selective HNE inhibitor.[1][8]

Pathophysiological Pathway of Neutrophil Elastase

Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.^[5] During an inflammatory response, activated neutrophils release NE into the extracellular space. While essential for host defense against pathogens, excessive or unregulated NE activity leads to the proteolytic degradation of critical extracellular matrix proteins, including elastin, collagens, and fibronectin. This destruction of lung parenchyma is a central mechanism in the progression of emphysema and other inflammatory lung diseases.



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